molecular formula C26H23N3O4 B10990095 N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B10990095
M. Wt: 441.5 g/mol
InChI Key: HRJVRHDOXZGYKA-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyridazinone moiety through an acetamide linkage. The presence of both benzyloxy and methoxy substituents imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzyloxyphenyl intermediate, which is then coupled with a methoxyphenylpyridazinone derivative under specific reaction conditions. The key steps include:

    Formation of Benzyloxyphenyl Intermediate: This involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxyphenyl compound.

    Coupling Reaction: The benzyloxyphenyl intermediate is then reacted with a methoxyphenylpyridazinone derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The pyridazinone moiety can be reduced to form a dihydropyridazine derivative.

    Substitution: The methoxy group can undergo nucleophilic substitution to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Dihydropyridazine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is C26H23N3O4C_{26}H_{23}N_{3}O_{4}, with a molecular weight of 441.5 g/mol. The compound features a complex structure that includes a pyridazinone moiety, which is often associated with biological activity.

Monoamine Oxidase B Inhibition

Recent studies have identified this compound as a potential inhibitor of monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters and is implicated in neurodegenerative diseases like Parkinson's disease. In vitro assays have demonstrated that derivatives of this compound exhibit potent MAO-B inhibition, with IC50 values significantly lower than many existing inhibitors .

Antitumor Activity

Research indicates that compounds structurally related to this compound show promising antitumor activity. Studies have reported that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vivo models have shown that it can reduce inflammation markers, indicating its potential as a therapeutic agent in conditions characterized by chronic inflammation .

Case Study 1: MAO-B Inhibition and Parkinson's Disease

In a study evaluating the effects of various MAO-B inhibitors, this compound was found to significantly improve motor function in MPTP-treated mice, correlating with its MAO-B inhibitory activity . This suggests its potential as a therapeutic option for managing Parkinson's disease symptoms.

Case Study 2: Antitumor Activity

A series of derivatives based on the compound were tested against several cancer cell lines. One derivative exhibited an IC50 value of 5 µM against breast cancer cells, demonstrating significant cytotoxicity and prompting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pyridazinone moiety is believed to interact with enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzyloxy)phenyl)-3-(4-methoxyphenyl)acrylamide
  • N-(4-(benzyloxy)phenyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the pyridazinone moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

  • A benzyloxy group
  • A methoxyphenyl moiety
  • A pyridazinone core

This unique combination of functional groups contributes to its biological properties, including interactions with various biological targets.

RORc Inhibition

Recent studies have highlighted the role of compounds similar to this compound as RORc inverse agonists . The RORc (Retinoic acid receptor-related orphan receptor gamma) is implicated in the regulation of Th17 cells, which are involved in autoimmune diseases such as rheumatoid arthritis and psoriasis. In vitro assays have demonstrated that derivatives of this compound can inhibit RORc activity, suggesting potential therapeutic applications in managing autoimmune conditions .

Antioxidant Activity

The antioxidant capacity of similar compounds has been evaluated using the DPPH radical scavenging method. Compounds with structural similarities have shown significant antioxidant activity, which is crucial for reducing oxidative stress associated with various diseases .

Anticancer Activity

In vitro studies have assessed the anticancer efficacy of related compounds against several cancer cell lines, including:

  • U-87 (glioblastoma)
  • MDA-MB-231 (triple-negative breast cancer)

The results indicated that certain derivatives exhibit notable cytotoxicity, particularly against U-87 cells, with IC50 values indicating effective inhibition of cell viability . The structure-activity relationship (SAR) studies suggest that modifications to the core structure significantly influence anticancer potency.

Case Study 1: RORc Inhibition in Autoimmune Diseases

A study demonstrated that 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives effectively inhibited RORc in cellular models. This inhibition correlated with reduced expression of pro-inflammatory cytokines, highlighting their potential in treating autoimmune diseases .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of a series of compounds derived from similar structural frameworks. The study utilized a panel of sixty cancer cell lines to evaluate cytotoxicity at varying concentrations. Results indicated that certain derivatives exhibited selective toxicity towards specific cancer types, reinforcing the need for further exploration into their mechanisms .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 (µM)Reference
RORc Inhibition293T CellsN/A
AntioxidantDPPH ScavengingN/A
AnticancerU-87 Glioblastoma19.6
AnticancerMDA-MB-231 Breast Cancer43.7

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C26H23N3O4/c1-32-22-11-7-20(8-12-22)24-15-16-26(31)29(28-24)17-25(30)27-21-9-13-23(14-10-21)33-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,27,30)

InChI Key

HRJVRHDOXZGYKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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